molecular formula C13H27Cl2N3O B6196948 1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride CAS No. 2680541-93-7

1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride

Cat. No.: B6196948
CAS No.: 2680541-93-7
M. Wt: 312.3 g/mol
InChI Key: OBVOIHAZCYVBHN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₂₅N₃O·2HCl
SMILES: CC(=O)N1CCCN(CC1)CC2CCCNC2
InChIKey: QPFIPHBKMGCDQH-UHFFFAOYSA-N
Structural Features:

  • A seven-membered 1,4-diazepane ring with a piperidin-3-ylmethyl substituent at the 4-position.
  • An acetyl group (ethanone) at the 1-position of the diazepane ring.
  • Dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.

Properties

CAS No.

2680541-93-7

Molecular Formula

C13H27Cl2N3O

Molecular Weight

312.3 g/mol

IUPAC Name

1-[4-(piperidin-3-ylmethyl)-1,4-diazepan-1-yl]ethanone;dihydrochloride

InChI

InChI=1S/C13H25N3O.2ClH/c1-12(17)16-7-3-6-15(8-9-16)11-13-4-2-5-14-10-13;;/h13-14H,2-11H2,1H3;2*1H

InChI Key

OBVOIHAZCYVBHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCN(CC1)CC2CCCNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to inhibit certain enzymes, affecting cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight : ~336.7 g/mol (free base: 239.3 g/mol + 2HCl).
  • Predicted Collision Cross-Section (CCS) :
Adduct m/z CCS (Ų)
[M+H]⁺ 240.20705 159.6
[M+Na]⁺ 262.18899 166.6
[M-H]⁻ 238.19249 160.2
Structural Analogues and Key Differences
Compound Name (Dihydrochloride Form) Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1,4-diazepane Piperidin-3-ylmethyl, ethanone C₁₃H₂₅N₃O·2HCl 336.7 Larger ring size (7-membered), moderate lipophilicity
4-(Aminomethyl)piperidin-1-ylmethanone Piperidine Pyridin-4-yl, aminomethyl C₁₂H₁₇N₃O·2HCl 292.2 Pyridine ring enhances aromatic interactions; lower molecular weight
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one Piperazine 4-(Aminomethyl)phenyl C₁₃H₂₁Cl₂N₃O 306.23 Piperazine (6-membered) with phenyl group; increased polarity
1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one 1,4-diazepane 4-Methylpyrrolidin-3-yl C₁₂H₂₁N₃O 223.3 (free base) Pyrrolidine substituent reduces steric bulk compared to piperidine
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one Bis-piperidine Piperidin-4-ylamino linker C₁₂H₂₅Cl₂N₃O 308.3 Dual piperidine cores; potential for enhanced receptor binding
Functional and Pharmacological Implications
  • Pyrrolidine substituents (as in ) introduce a smaller 5-membered ring, reducing steric hindrance but limiting hydrophobic interactions.
  • Substituent Effects: Piperidin-3-ylmethyl group: Enhances lipophilicity and may facilitate blood-brain barrier penetration compared to polar groups like aminomethylphenyl in . Pyridinyl vs. Diazepane: The pyridine ring in provides aromaticity and hydrogen-bonding capability, whereas the diazepane core in the target compound prioritizes structural flexibility.
  • Safety and Handling: Limited safety data exist for the target compound, but analogues like are labeled as "unclassified" under GHS, suggesting standard laboratory precautions apply .

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